molecular formula C18H28N4Na2O28P6 B12673048 P-P-P-dUrd.P-P-P-dUrd.2Na+ CAS No. 93919-43-8

P-P-P-dUrd.P-P-P-dUrd.2Na+

Cat. No.: B12673048
CAS No.: 93919-43-8
M. Wt: 980.2 g/mol
InChI Key: NQQBDGRBCBBPFV-NGLQWXHTSA-N
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Description

Systematic Nomenclature and Synonyms

The compound is formally named [[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate disodium under IUPAC guidelines. Its structure comprises a 2’-deoxyribose sugar linked to a uracil base and a triphosphate group, with two sodium ions neutralizing the negative charges of the phosphate moieties.

Synonyms for this compound include:

  • 2’-Deoxyuridine-5’-triphosphate disodium salt
  • dUTP sodium
  • Deoxyuridine triphosphate disodium
  • Uridine, 2’-deoxy-, 5’-triphosphate disodium

The term "trisodium salt" appears in some sources, reflecting variability in sodium content depending on synthesis conditions. However, the disodium form is distinguished by its stoichiometric ratio of two sodium ions per molecule.

Molecular Formula and Stoichiometric Composition

The molecular formula of dUTP disodium is C₉H₁₅N₂Na₂O₁₄P₃ , with a molecular weight of 514.12 g/mol . This contrasts with the trisodium variant (C₉H₁₅N₂Na₃O₁₄P₃), which has a higher molecular weight of 537.11 g/mol. The disodium form arises from the replacement of two acidic protons in the triphosphate group with sodium ions, as shown in Table 1.

Table 1: Comparative stoichiometry of dUTP salts

Property Disodium Salt Trisodium Salt
Molecular formula C₉H₁₅N₂Na₂O₁₄P₃ C₉H₁₅N₂Na₃O₁₄P₃
Molecular weight (g/mol) 514.12 537.11
Sodium content 2 ions 3 ions

The triphosphate group’s ionization state (tetraanion in solution) facilitates sodium coordination, with the disodium form being predominant in neutral pH conditions.

Crystallographic Analysis and Three-Dimensional Conformation

While crystallographic data for dUTP disodium is not explicitly provided in the sources, its 3D structure can be inferred from related compounds. The uracil base adopts a planar conformation due to aromatic resonance stabilization, while the deoxyribose ring exists in a β-D-erythro-pentofuranosyl configuration . The triphosphate chain extends linearly, with torsional angles influenced by sodium ion interactions.

Key structural features include:

  • Glycosidic bond : Connects the N1 atom of uracil to the C1’ of deoxyribose.
  • Phosphate backbone : Oxygen atoms in the α, β, and γ phosphates participate in ionic bonds with sodium ions.
  • Stereochemistry : The 2’-deoxy group induces a C2’-endo sugar pucker, distinguishing it from ribonucleotides.

Electronic Structure and Tautomeric Properties

The electronic structure of dUTP disodium is characterized by delocalized π-electrons in the uracil ring and polarized P–O bonds in the triphosphate group. The uracil moiety exhibits keto-enol tautomerism , with the 2,4-diketo form dominating under physiological conditions. Tautomeric shifts influence hydrogen bonding:

  • Keto form : Forms Watson-Crick base pairs with adenine.
  • Enol form : Rare, but may contribute to mismatched base pairing.

The triphosphate group’s electron-withdrawing effect stabilizes the molecule’s negative charge, which is partially neutralized by sodium ions. Quantum mechanical calculations reveal a HOMO-LUMO gap of approximately 5.2 eV, typical for nucleotide analogs.

Sodium Ion Coordination and Salt Formation Dynamics

Sodium ions in dUTP disodium coordinate with oxygen atoms in the triphosphate group through ionic interactions . Each sodium ion typically binds to:

  • Two oxygen atoms from the α-phosphate
  • One oxygen from the β-phosphate
  • One water molecule in hydrated forms

Properties

CAS No.

93919-43-8

Molecular Formula

C18H28N4Na2O28P6

Molecular Weight

980.2 g/mol

IUPAC Name

disodium bis((2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-olate)

InChI

InChI=1S/2C9H14N2O14P3.2Na/c2*12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;/h2*1-2,5-6,8H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17);;/q2*-1;2*+1/t2*5-,6+,8+;;/m00../s1

InChI Key

NQQBDGRBCBBPFV-NGLQWXHTSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na+].[Na+]

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of nucleoside 5'-triphosphates such as 2'-deoxyuridine 5'-triphosphate typically involves the phosphorylation of the nucleoside at the 5' hydroxyl group to introduce the triphosphate moiety. The process requires careful control of reaction conditions to achieve high selectivity and yield, avoiding side products such as mono- or diphosphates.

Key Approaches

Phosphoromorpholidate Method (Organic Triester Approach)
  • Principle: The nucleoside is first converted into a nucleoside-5'-phosphoromorpholidate intermediate, which is then reacted with a pyrophosphate salt in an organic solvent such as triethyl phosphate or tri-n-propyl phosphate.
  • Reaction Conditions:
    • Temperature: Typically room temperature to 50°C
    • Time: Several hours to days (e.g., 3 hours to 4 days depending on substrate and conditions)
    • Solvent: Triethyl phosphate or tri-n-propyl phosphate
  • Purification: Ion-exchange chromatography (e.g., Dowex resin) is used to separate the triphosphate from mono- and diphosphate impurities.
  • Yields: High yields reported, often above 90% purity after purification.
  • Example:
    • 974 mg of 2'-deoxyuridine phosphoromorpholidate reacted with bis-(triethylammonium) orthophosphate in triethyl phosphate at 50°C for 3 hours yielded 2'-deoxyuridine 5'-triphosphate disodium salt with >90% purity and 90% yield after ion-exchange purification.
Pyrophosphate Nucleophilicity Optimization
  • Optimization Parameters:
    • Solvent choice
    • Pyrophosphate nucleophilicity
    • Reaction temperature (lower temperatures such as -15°C improve selectivity)
    • Reaction time (extended times up to 2 hours or more)
  • Analytical Monitoring: $$^{31}P$$ NMR spectroscopy is used to monitor the reaction progress and product distribution.
  • Outcome: Improved selectivity for triphosphate formation with minimal side products, enabling purification by liquid chromatography without the need for high-performance liquid chromatography (HPLC).
Ion-Exchange Chromatography Purification
  • After synthesis, the crude reaction mixture contains a mixture of nucleoside mono-, di-, and triphosphates.
  • Ion-exchange resins such as Dowex 2 (Cl^- form) or Duolite A-7 are employed to separate these species based on charge differences.
  • Elution is performed with aqueous solutions of controlled pH and ionic strength (e.g., 0.003 N HCl and 0.1 M NaCl).
  • The triphosphate fraction is collected, neutralized (e.g., with LiOH or NaOH), and precipitated with solvents like methanol and acetone to obtain the pure disodium salt form.

Detailed Data Table: Typical Preparation Parameters and Outcomes

Parameter Description/Value Reference
Starting Material 2'-Deoxyuridine phosphoromorpholidate
Phosphorylating Agent Bis-(triethylammonium) orthophosphate
Solvent Triethyl phosphate or tri-n-propyl phosphate
Reaction Temperature 0°C to 50°C (optimized at -15°C for selectivity)
Reaction Time 2 hours to 4 days
Purification Method Ion-exchange chromatography (Dowex 2, Duolite A-7)
Purity of Final Product >90% (up to 98.5% reported)
Yield 85-90%
Analytical Techniques $$^{31}P$$ NMR, UV spectroscopy, paper chromatography

Research Findings and Notes

  • The Ludwig-Eckstein method for nucleoside triphosphorylation has been improved by lowering the reaction temperature and extending reaction time, which enhances selectivity and yield for natural and synthetic nucleosides including 2'-deoxyuridine derivatives.
  • The use of organic triesters of phosphoric acid as solvents and reaction media facilitates the formation of nucleoside triphosphates by stabilizing intermediates and enabling efficient phosphorylation.
  • Ion-exchange chromatography remains the gold standard for purification, allowing separation of closely related phosphorylated species without resorting to more complex HPLC methods.
  • The final product is often isolated as a disodium salt hydrate , which is stable and suitable for biochemical applications.
  • Analytical characterization by $$^{31}P$$ NMR confirms the triphosphate structure and purity, while UV and IR spectroscopy verify the nucleoside integrity.

Chemical Reactions Analysis

Types of Reactions

Uridine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, disodium salt undergoes various chemical reactions, including:

    Phosphorylation: It can be further phosphorylated to form higher-order polyphosphates.

    Hydrolysis: It can be hydrolyzed to its monophosphate and diphosphate forms.

    Substitution: The triphosphate group can be substituted with other nucleotides in enzymatic reactions.

Common Reagents and Conditions

    Phosphorylation: Reagents such as ATP and kinase enzymes are commonly used.

    Hydrolysis: Acidic or enzymatic conditions facilitate hydrolysis.

    Substitution: DNA polymerases and other nucleotide-modifying enzymes are used in substitution reactions.

Major Products

    Monophosphate and Diphosphate Derivatives: Formed through hydrolysis.

    Polyphosphates: Formed through further phosphorylation.

Scientific Research Applications

Role in Nucleotide Synthesis

Uridine 5'-(tetrahydrogen triphosphate) is a crucial substrate in the synthesis of nucleic acids. It serves as a building block for DNA synthesis, particularly in the formation of deoxyribonucleic acid (DNA) during replication and repair processes. The compound is incorporated into DNA strands, facilitating the genetic coding required for cellular functions.

Enzyme Characterization

The compound is used in enzyme assays to study various nucleotide kinases and polymerases. Its ability to act as a substrate allows researchers to investigate enzyme kinetics and mechanisms of action.

Cardioprotective Effects

Research has demonstrated that uridine 5'-(tetrahydrogen triphosphate) exhibits cardioprotective properties during ischemic events. In studies involving rat models, it has been shown to reduce anaerobic glycolysis intensity and preserve glycogen stores during acute myocardial ischemia. This effect is attributed to its role in energy metabolism stabilization, which is critical during cardiac stress conditions .

Case Study: Myocardial Ischemia

  • Objective : To assess the impact of uridine 5'-(tetrahydrogen triphosphate) on myocardial ischemia.
  • Findings : The compound reduced lactate levels and restored glycogen reserves depleted by ischemia, indicating its potential as a therapeutic agent for heart conditions .

Neuroprotective Properties

Uridine derivatives have been studied for their neuroprotective effects, particularly in conditions of glucose deprivation. Research indicates that uridine can protect cortical neurons from cell death induced by low glucose levels, suggesting its potential role in neurodegenerative diseases .

Cancer Treatment

The compound has been explored as part of therapeutic strategies for cancer treatment. Its incorporation into nucleic acids can influence cellular proliferation and apoptosis pathways, making it a candidate for targeted cancer therapies.

Drug Delivery Systems

Recent advancements have investigated the use of uridine derivatives in drug delivery systems, particularly using amphiphilic polymers to enhance delivery efficacy and stability of anticancer drugs . The encapsulation of uridine compounds within nanoparticles has shown promise in improving bioavailability and therapeutic outcomes.

Data Tables

ApplicationEffectReference
CardioprotectionReduces anaerobic glycolysis
NeuroprotectionProtects neurons from glucose deprivation
Cancer TherapyPotential for enhancing drug efficacy

Mechanism of Action

The compound exerts its effects by acting as a substrate for DNA polymerases during DNA synthesis. It is incorporated into the growing DNA strand, where it pairs with adenine. This incorporation can lead to chain termination if the compound lacks a 3’-hydroxyl group, making it useful in sequencing and other molecular biology techniques. The molecular targets include DNA polymerases and other enzymes involved in nucleotide metabolism.

Comparison with Similar Compounds

Research Findings

  • Enzymatic Studies: The target compound’s incorporation into DNA by polymerases like Taq or Klenow fragment has been documented, albeit with lower fidelity compared to thymidine triphosphates .
  • Nucleotide Recycling : ATP and UTP are critical in extracellular nucleotide recycling pathways, influencing cell signaling and energy metabolism .
  • Therapeutic Potential: Modified triphosphates (e.g., 5-iodo-dUTP) are explored in antiviral therapies due to their ability to disrupt viral replication .

Biological Activity

Uridine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, disodium salt (dUTP) is a nucleotide derivative that plays a significant role in various biological processes, particularly in nucleic acid synthesis and cellular signaling. This article explores its biological activity, synthesis methods, and interactions with enzymes and receptors, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H15N2O14P3
  • Molecular Weight : Approximately 589.17 g/mol
  • Solubility : The disodium salt form enhances solubility and stability in aqueous solutions, making it suitable for laboratory applications such as polymerase chain reactions (PCR).

Role in DNA Synthesis

dUTP serves as a substrate for DNA polymerases during DNA synthesis. It is essential for the incorporation of deoxythymidine into DNA strands, thereby facilitating cell division and replication processes.

Table 1: Comparison of Nucleotide Derivatives

CompoundRole in DNA SynthesisSolubilityUnique Features
Uridine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, disodium saltBuilding block for DNAHighContains deoxyribose sugar
Deoxyuridine triphosphate (dUTP)Substrate for DNA polymerasesModerateLacks hydroxyl group at 2' position
Uridine triphosphate (UTP)RNA synthesisHighContains ribose sugar

Biological Activity

  • Nucleotide Metabolism : dUTP is involved in nucleotide metabolism, acting as a precursor to deoxythymidine triphosphate (dTTP) through the action of thymidylate synthase.
  • Cell Signaling : Studies indicate that uridine nucleotides can activate P2Y receptors, which are G protein-coupled receptors involved in various signaling pathways. Specifically, dUTP has been shown to interact with P2Y receptors, influencing cellular responses such as proliferation and differentiation .

Research Findings

Several studies have highlighted the biological significance of dUTP:

  • Cell Proliferation : Research indicates that dUTP enhances cell proliferation in certain cancer cell lines, suggesting its potential role in cancer biology.
  • Wound Healing : A study demonstrated that uridine derivatives, including dUTP, could facilitate wound healing by promoting keratinocyte migration and proliferation .
  • Cardioprotective Effects : Experiments on myocardial ischemia showed that uridine nucleotides could preserve glycogen stores and reduce anaerobic glycolysis during ischemic events, indicating a protective role against cardiac injury .

Case Studies

  • Cancer Cell Lines : In vitro studies involving breast cancer cell lines showed that dUTP increased the rate of DNA synthesis and cell division compared to controls.
  • Wound Healing Models : Animal models treated with uridine derivatives exhibited accelerated wound closure rates compared to untreated groups, supporting the hypothesis of its therapeutic potential in regenerative medicine.

Interaction Studies

Interaction studies have focused on the binding affinity of dUTP with various enzymes:

  • DNA Polymerases : dUTP acts as a competitive inhibitor for certain DNA polymerases, influencing their activity and substrate specificity.
  • Enzyme Kinetics : Techniques such as surface plasmon resonance have been employed to quantitatively measure the interactions between dUTP and polymerases, revealing insights into its kinetic parameters.

Q & A

Q. What are the optimal synthesis and purification methods for Uridine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, disodium salt?

The synthesis typically involves enzymatic phosphorylation of 2'-deoxyuridine using kinases, followed by sequential phosphorylation with ATP to introduce the triphosphate group. Purification is achieved via ion-exchange chromatography (IEX) or reverse-phase HPLC to remove unreacted nucleotides and salts. Critical parameters include maintaining pH 7.0–8.0 during synthesis to prevent hydrolysis and using sodium counterions to enhance solubility (≥10 mg/mL in aqueous solutions) . Purity is validated via UV spectrophotometry (A260/A280 ratio) and mass spectrometry.

Q. How can researchers distinguish this compound from structurally similar nucleotides (e.g., dUTP or deoxycytidine triphosphate)?

Key distinctions include:

  • Base composition : Uridine derivatives contain uracil, whereas cytidine/deoxycytidine triphosphates incorporate cytosine .
  • Phosphate modifications : The "tetrahydrogen triphosphate" moiety differentiates it from trisodium salts lacking this modification .
  • Enzymatic specificity : DNA polymerases exhibit lower incorporation rates for 2'-deoxyuridine triphosphate compared to dTTP due to proofreading exonuclease activity. Analytical techniques like HPLC retention time and NMR (e.g., ¹H/³¹P shifts) confirm structural identity .

Q. What experimental conditions are critical for maintaining the stability of this compound in vitro?

Stability is pH- and temperature-dependent. Store lyophilized powder at –20°C in anhydrous conditions. In solution, avoid repeated freeze-thaw cycles and use buffered systems (e.g., Tris-HCl, pH 7.5) with 1–5 mM Mg²⁺ to prevent chelation-induced degradation. The tetrasodium formulation enhances resistance to ribonuclease-mediated hydrolysis compared to non-sodium salts .

Advanced Research Questions

Q. How can researchers design experiments to study interactions between this compound and DNA polymerases or repair enzymes?

  • Kinetic assays : Use stopped-flow fluorescence to measure incorporation rates into primer-template DNA. Compare kcatk_{cat} and KmK_m values against natural substrates (e.g., dTTP) to assess enzymatic preference .
  • Crystallography : Co-crystallize the compound with DNA polymerase I (Klenow fragment) to resolve binding conformations. Sodium ions may stabilize the triphosphate group in the active site .
  • Competitive inhibition : Include dUTP or dCTP in reactions to identify substrate-specific interference patterns .

Q. How should contradictory data on compound stability under varying buffer conditions be resolved?

Contradictions often arise from divalent cation concentrations (e.g., Mg²⁺ vs. Mn²⁺) or redox-active contaminants. Troubleshooting steps:

  • Chelation assays : Use ICP-MS to quantify free metal ions in buffers.
  • Circular dichroism (CD) : Monitor triphosphate group conformation under different ionic strengths.
  • Accelerated degradation studies : Incubate at 37°C for 24–72 hours and analyze hydrolysis products via LC-MS .

Q. What isotopic labeling strategies are suitable for tracking this compound in metabolic flux studies?

  • ¹³C/¹⁵N labeling : Incorporate ¹³C at the uracil C2 position and ¹⁵N at N3 during synthesis. Use LC-MS/MS to trace incorporation into DNA repair pathways (e.g., BER) .
  • γ-³²P labeling : Introduce ³²P at the terminal phosphate for autoradiography-based detection of enzymatic transfer (e.g., kinase assays) .

Q. How can researchers optimize PCR protocols using this compound to study uracil misincorporation?

  • dUTP/UNG systems : Replace dTTP with this compound in PCR mixes and add uracil-DNA glycosylase (UNG) to prevent carryover contamination. Adjust Mg²⁺ concentration (2.5–4.0 mM) to balance polymerase fidelity and efficiency .
  • Mutation rate analysis : Sequence PCR products to quantify A:U pairing errors, particularly in AT-rich regions .

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